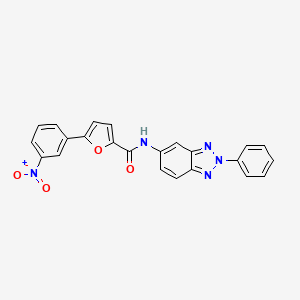
5-(3-Nitrophenyl)furan-2-carboxylic acid (2-phenyl-2h-benzotriazol-5-yl)amide
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 5-(3-Nitrophenyl)furan-2-carboxylic acid (2-phenyl-2h-benzotriazol-5-yl)amide involves multiple steps. One common synthetic route includes the radical bromination of a methyl group followed by conversion into a phosphonate intermediate. This intermediate is then reacted with a benzaldehyde derivative in the presence of sodium hydride in tetrahydrofuran (THF), followed by desilylation with tetrabutylammonium fluoride (TBAF)
Analyse Des Réactions Chimiques
5-(3-Nitrophenyl)furan-2-carboxylic acid (2-phenyl-2h-benzotriazol-5-yl)amide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions typically involve the nitro group, converting it to an amine group under hydrogenation conditions.
Applications De Recherche Scientifique
This compound has several scientific research applications, particularly in the field of medicinal chemistry. It is used in the development of new antibacterial agents due to its furan nucleus, which exhibits significant therapeutic efficacy . Additionally, it is employed in proteomics research to study protein interactions and functions . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Mécanisme D'action
The mechanism of action of 5-(3-Nitrophenyl)furan-2-carboxylic acid (2-phenyl-2h-benzotriazol-5-yl)amide involves its interaction with specific molecular targets. The compound’s furan and benzotriazole rings enable it to bind to proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antibacterial or other therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 5-(3-Nitrophenyl)furan-2-carboxylic acid (2-phenyl-2h-benzotriazol-5-yl)amide include other furan derivatives and benzotriazole-containing compounds. For example:
5-(4-Nitrophenyl)furan-2-carboxylic acid: This compound shares a similar furan structure but differs in the position of the nitro group.
Nitrofurantoin analogues: These compounds contain both furan and pyrazole scaffolds and are used as antibacterial agents.
The uniqueness of this compound lies in its combined furan and benzotriazole structures, which provide distinct chemical and biological properties .
Propriétés
IUPAC Name |
5-(3-nitrophenyl)-N-(2-phenylbenzotriazol-5-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N5O4/c29-23(22-12-11-21(32-22)15-5-4-8-18(13-15)28(30)31)24-16-9-10-19-20(14-16)26-27(25-19)17-6-2-1-3-7-17/h1-14H,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSTUYXGYJNVDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=C(O4)C5=CC(=CC=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















